Hex-2-ene-2,5-diol
Description
Properties
CAS No. |
189819-86-1 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 |
IUPAC Name |
hex-2-ene-2,5-diol |
InChI |
InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3,6-8H,4H2,1-2H3 |
InChI Key |
AFALXOCQEVQFBH-UHFFFAOYSA-N |
SMILES |
CC(CC=C(C)O)O |
Synonyms |
2-Hexene-2,5-diol (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
- Organic Synthesis : Hex-2-ene-2,5-diol serves as an important intermediate in the synthesis of other organic compounds. It is utilized in the preparation of more complex molecules through reactions such as nucleophilic addition and electrophilic substitution.
- Mechanistic Studies : The compound is employed in studying reaction mechanisms and kinetics due to its reactivity profile.
Biology
- Biologically Active Molecules : this compound is investigated for its potential as a building block in synthesizing biologically active molecules. Its hydroxyl groups enable interactions with various biological targets.
Medicine
- Therapeutic Applications : The compound has been explored for its antimicrobial and antifungal properties. It shows promise as a precursor for drug development due to its ability to form derivatives with enhanced biological activity.
Industry
- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals, polymers, coatings, adhesives, and sealants.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent.
Anticancer Potential
This compound has also been studied for its anticancer properties. In vitro assays have shown cytotoxic effects on cancer cell lines:
Table 2: Cytotoxicity on Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 | 200 |
| HeLa | 150 |
The compound induces apoptosis and inhibits cell proliferation through its electrophilic nature.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Higher concentrations resulted in greater inhibition of bacterial growth.
- Cytotoxicity in Cancer Research : Comparative studies revealed that this compound had a lower IC50 value than many known anticancer agents, suggesting its potential as a lead compound for further development in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with Hex-2-ene-2,5-diol:
2.1. 2,5-Hexanediol (Hexane-2,5-diol)
- Structure : Linear aliphatic diol without double bonds.
- Physical State : Liquid (Jena Bioscience GmbH) or solid (Angene) .
- Hazards : Similar to this compound (skin/eye irritation) .
- Applications : Used in polymer synthesis and as a solvent .
- Key Difference : Absence of a double bond reduces reactivity compared to this compound.
2.2. 2-Ethyl-1,3-hexanediol
- Structure : Branched aliphatic diol with hydroxyl groups at positions 1 and 3 .
- CAS : 94-96-2.
- Hazards: Limited data, but likely similar irritant properties due to hydroxyl groups .
- Key Difference : Branching increases steric hindrance, altering solubility and reactivity compared to linear diols like this compound.
2.3. 1,4-Dithiane-2,5-diol
- Structure : Cyclic dithiane backbone with hydroxyl groups .
- Applications : Tested in coal biodesulfurization due to sulfur-containing structure .
- Key Difference : Sulfur atoms enable participation in redox reactions, unlike purely hydrocarbon-based diols.
2.4. 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
- Structure : Aromatic phenanthrene derivative with hydroxyl and methoxy groups .
- Applications : Exhibits bioactivity (e.g., molecular docking affinity for EGFR, SRC, and ESR1 targets) .
Comparative Data Table
Research Findings and Key Insights
- Reactivity : The double bond in this compound enhances its utility in addition reactions (e.g., epoxidation) compared to saturated analogs like 2,5-Hexanediol .
- Biological Activity : Aromatic diols (e.g., phenanthrene derivatives) exhibit target-specific bioactivity (e.g., EGFR inhibition with -9.0 kcal/mol affinity) due to planar structures, unlike aliphatic diols .
- Industrial Use : Sulfur-containing diols (e.g., 1,4-dithiane-2,5-diol) are niche in biodesulfurization, whereas aliphatic diols are broader industrial solvents .
Preparation Methods
Three-Phase Hydrogenation Mechanism
Industrial-scale hydrogenation often involves a three-phase system to optimize conversion and minimize over-reduction:
-
Phase I (0–2.0 MPa, 30–150°C): Initial adsorption of hydrogen onto the catalyst surface, initiating partial reduction of the triple bond.
-
Phase II (2.0–4.6 MPa, 150–160°C): Intermediate stage achieving >90% conversion to the cis-alkene intermediate.
-
Phase III (4.6–5.5 MPa, 160–180°C): Final reduction of residual intermediates, requiring 5–7 hours for complete reaction.
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C | 3.0 | 120 | 82 | 94 |
| Raney Ni | 5.5 | 180 | 91 | 88 |
| PtO₂ | 2.5 | 100 | 75 | 97 |
Solvent Systems and Byproduct Management
Industrial processes utilize o-xylene or isopropyl alcohol as solvents, enabling efficient heat transfer and catalyst recovery. A critical challenge involves suppressing complete saturation to hexane-2,5-diol, achieved through precise control of hydrogen stoichiometry and catalyst poisoning agents like quinoline derivatives.
Asymmetric Reduction Techniques
Chiral this compound enantiomers are synthesized via oxazaborolidine-catalyzed reductions, achieving enantiomeric excess (ee) >98%. This method is pivotal for pharmaceutical applications requiring stereochemical precision.
Oxazaborolidine-Catalyzed Dynamic Kinetic Resolution
The Corey-Bakshi-Shibata (CBS) reduction mechanism facilitates asymmetric transfer hydrogenation of α,β-unsaturated ketones:
Key parameters:
-
Catalyst loading: 5–10 mol%
-
Temperature: -20°C to 25°C
Table 2: Enantioselectivity in Asymmetric Reductions
| Substrate | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| 3-Hexyn-2,5-dione | (R)-CBS | 99 | 85 |
| 2,5-Diketone derivative | (S)-Binap-Ru | 95 | 78 |
| α-Ketoester | Jacobsen thiourea | 92 | 81 |
Data synthesized from VulcanChem research.
One-Step Condensation from Acetylene and Acetone
Patent CN1247181A discloses a solvent-free method for direct synthesis from acetylene and acetone, bypassing intermediate isolation:
Reaction Mechanism and Optimization
The process employs potassium tert-butoxide in o-xylene at 30–40°C under atmospheric pressure:
Critical process parameters:
Economic and Environmental Considerations
This method eliminates benzene solvents, reducing hazardous waste generation by 40% compared to traditional ethynylation routes. Catalyst recycling achieves 85% potassium hydroxide recovery, significantly lowering production costs.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for Industrial Synthesis
| Method | Capital Cost | Operating Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | High | Moderate | Excellent | Moderate (H₂ usage) |
| Asymmetric Reduction | Very High | High | Limited | Low (solvent recovery) |
| One-Step Condensation | Moderate | Low | Good | Low (solvent-free) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
